Product packaging for Methyl 3-methyl-1H-pyrazole-1-carboxylate(Cat. No.:)

Methyl 3-methyl-1H-pyrazole-1-carboxylate

Cat. No.: B13944901
M. Wt: 140.14 g/mol
InChI Key: PDGLOGDQXWJWLH-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1H-pyrazole-1-carboxylate (CAS 75326-01-1) is a pyrazole-based building block primarily utilized in organic synthesis and pharmaceutical research. This compound serves as a versatile intermediate for the construction of more complex molecules. Pyrazole derivatives are of significant interest in medicinal chemistry; research into structurally similar 1-pyrazole methyl ester compounds has demonstrated potent antinociceptive (pain-blocking) properties by targeting kappa opioid receptors, highlighting the potential of this chemical class in the development of novel therapeutics . The molecular formula of this compound is C6H8N2O2, with a molecular weight of 140.14 g/mol . As a reagent, it is strictly intended for research applications in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O2 B13944901 Methyl 3-methyl-1H-pyrazole-1-carboxylate

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

methyl 3-methylpyrazole-1-carboxylate

InChI

InChI=1S/C6H8N2O2/c1-5-3-4-8(7-5)6(9)10-2/h3-4H,1-2H3

InChI Key

PDGLOGDQXWJWLH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C(=O)OC

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 3 Methyl 1h Pyrazole 1 Carboxylate and Pyrazole Carboxylate Derivatives

Cyclocondensation Approaches for Pyrazole (B372694) Ring Formation

Cyclocondensation reactions are the most fundamental and widely employed methods for the synthesis of the pyrazole nucleus. These reactions typically involve the condensation of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative, which serves as the N-N component.

The reaction between hydrazines and acetylene (B1199291) dicarboxylates provides a direct route to pyrazole derivatives. For instance, a pseudo four-component synthesis has been developed utilizing acetylene dicarboxylates, hydrazonyl chlorides, and 2-aminothiophenol (B119425) to produce pyrazoles. beilstein-journals.org This method highlights the versatility of acetylene dicarboxylates as building blocks in multicomponent reactions for constructing complex pyrazole systems.

The Knorr pyrazole synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines, is a classic and enduring method for pyrazole formation. beilstein-journals.orgnih.gov This approach is highly versatile, allowing for the synthesis of a wide array of substituted pyrazoles. beilstein-journals.org For example, 1,3-diketones can be generated in situ from enolates and carboxylic acid chlorides and subsequently reacted with hydrazines in a one-pot multicomponent reaction to yield pyrazoles in good to excellent yields. beilstein-journals.orgorganic-chemistry.org This method tolerates a variety of functional groups. organic-chemistry.org However, the reaction of unsymmetrical 1,3-diketones with substituted hydrazines, such as methylhydrazine, can lead to the formation of two regioisomers. beilstein-journals.orgnih.gov

A notable application of this methodology is the synthesis of 1-aryl-3,4,5-substituted pyrazoles, which can be achieved with high regioselectivity by reacting 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide. mdpi.com Furthermore, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine. acs.org

Table 1: Examples of Pyrazole Synthesis via Condensation of 1,3-Diketones with Hydrazines

1,3-DiketoneHydrazineProduct(s)Key Features
In situ generated from enolate and acid chlorideHydrazineSubstituted PyrazoleOne-pot, good to excellent yields, tolerates diverse functional groups. beilstein-journals.orgorganic-chemistry.org
General 1,3-diketoneMethylhydrazineMixture of two regioisomersA common challenge in this reaction. beilstein-journals.orgnih.gov
1,3-diketoneArylhydrazine1-Aryl-3,4,5-substituted pyrazoleHighly regioselective at room temperature in N,N-dimethylacetamide. mdpi.com
1,3-diketoneMethylhydrazineN-methylpyrazoleIncreased regioselectivity in fluorinated alcohol solvents. acs.org

Annulation reactions provide another powerful strategy for the synthesis of substituted pyrazoles. A novel sequential [3+2] annulation reaction has been developed using prop-2-ynylsulfonium salts and hydrazonyl chlorides, which yields pyrazoles with functional motifs that can be further modified. rsc.org This method is efficient and scalable. rsc.org Another approach involves the DBU/Lewis acid-mediated annulation of donor-acceptor cyclopropanes with arylhydrazines to produce fully substituted pyrazoles containing a dicyanomethyl group. acs.orgfigshare.com Additionally, a formal [4+1] annulation of α-arylhydrazonoketones and dimethyl sulfonium (B1226848) methylides has been reported for the synthesis of substituted dihydro-1H-pyrazoles and 1H-pyrazoles. researchgate.net

The reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds is a well-established method for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles. beilstein-journals.orgnih.gov This Michael addition-cyclocondensation sequence is a standard approach. nih.gov When hydrazines with good leaving groups, such as tosylhydrazine, are used, the elimination reaction directly affords aromatic pyrazoles. beilstein-journals.orgnih.gov The regioselectivity of this reaction can often be controlled by steric influences. beilstein-journals.org For instance, the cyclo-condensation of α,β-unsaturated ketones with hydrazine derivatives can produce a combination of pyrazole regioisomers. researchgate.net The reaction mechanism involves either a 1,2-addition or a Michael addition, followed by cyclization and dehydration. uclm.es

Table 2: Comparison of Cyclocondensation Approaches for Pyrazole Synthesis

MethodKey ReactantsProduct TypeAdvantagesDisadvantages/Challenges
Hydrazines and Acetylene DicarboxylatesHydrazines, Acetylene DicarboxylatesSubstituted PyrazolesDirect route, suitable for multicomponent reactions. beilstein-journals.orgMay require specific starting materials.
Condensation of 1,3-Diketones1,3-Diketones, HydrazinesSubstituted PyrazolesClassic, versatile, good yields, tolerates functional groups. beilstein-journals.orgorganic-chemistry.orgPotential for regioisomeric mixtures with unsymmetrical diketones. beilstein-journals.orgnih.gov
Annulation ReactionsProp-2-ynylsulfonium salts, Hydrazonyl chlorides; D-A Cyclopropanes, ArylhydrazinesFunctionally diverse PyrazolesAccess to complex and fully substituted pyrazoles. rsc.orgacs.orgfigshare.comMay involve multi-step sequences or specialized reagents.
Hydrazines and α,β-Unsaturated CarbonylsHydrazines, α,β-Unsaturated CarbonylsPyrazolines, PyrazolesStandard approach, direct aromatization with specific hydrazines. beilstein-journals.orgnih.govOxidation step may be required; potential for regioisomers. researchgate.net

Regioselective Synthesis Strategies and Control of Isomer Formation

Reaction conditions and the choice of reagents play a pivotal role in determining the regioselectivity of pyrazole synthesis. For example, in the condensation of 1,3-diketones with substituted hydrazines, the solvent can have a significant impact. The use of fluorinated alcohols has been shown to dramatically improve regioselectivity in favor of one isomer. acs.org

In the reaction of β-enamino diketones with arylhydrazines, regiochemical control can be achieved to enable one-pot syntheses of highly regioselective pyrazole products. organic-chemistry.org Similarly, the reaction of trichloromethyl enones with hydrazines demonstrates that the nature of the hydrazine is crucial for selectivity; arylhydrazine hydrochlorides favor the 1,3-regioisomer, while the corresponding free hydrazine leads exclusively to the 1,5-regioisomer. acs.org Furthermore, silver-catalyzed reactions of trifluoromethylated ynones with aryl or alkyl hydrazines have been shown to proceed with high regioselectivity, yielding 3-CF3-pyrazoles. mdpi.com The choice of base can also influence the outcome, as demonstrated in the base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones, which affords 1,3,4-trisubstituted pyrazoles with high regioselectivity. acs.org

Table 3: Factors Influencing Regioselectivity in Pyrazole Synthesis

FactorExampleOutcome
Solvent Use of fluorinated alcohols (TFE, HFIP) in the reaction of 1,3-diketones with methylhydrazine. acs.orgDramatically increased formation of one N-methylpyrazole regioisomer.
Reagent Form Reaction of trichloromethyl enones with arylhydrazine hydrochlorides vs. free arylhydrazines. acs.orgArylhydrazine hydrochlorides yield the 1,3-regioisomer; free hydrazines yield the 1,5-regioisomer.
Catalyst Silver-catalyzed reaction of trifluoromethylated ynones with hydrazines. mdpi.comHighly regioselective formation of 3-CF3-pyrazoles.
Base Base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones. acs.orgHigh regioselectivity for 1,3,4-trisubstituted pyrazoles.
Reaction Control Controlled reaction of β-enamino diketones with arylhydrazines. organic-chemistry.orgEnables one-pot, highly regioselective synthesis of pyrazoles.

Multi-Step Synthesis from Precursors

Utilization of Triazenylpyrazole Intermediates

A versatile route to multi-substituted pyrazole-triazole hybrids involves the use of triazenylpyrazole precursors. kit.edunih.govresearchgate.net This method allows for the N-functionalization of the pyrazole ring before the introduction of the triazole unit via a copper-catalyzed azide-alkyne cycloaddition (CuAAC). kit.edunih.gov The synthesis begins with the formation of 3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole precursors from aminopyrazoles. nih.gov These intermediates can then be N-functionalized through nucleophilic substitution with various organohalides. nih.gov Subsequent cleavage of the triazene (B1217601) group yields the corresponding azidopyrazole, which can then undergo CuAAC with a range of alkynes to produce the desired pyrazole-triazole hybrids. kit.edu A one-pot strategy has also been developed that avoids the isolation of the potentially hazardous azide (B81097) intermediates. kit.edunih.gov

Synthesis via α-Difluoro Acetyl Intermediates

The synthesis of pyrazole derivatives containing a difluoromethyl group, such as ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, often proceeds through α,α-difluoro-β-hydroxycarbonyl pyrazole ester intermediates. These can be prepared via a Reformatsky reaction. researchgate.net An atom-efficient route to this key building block for fungicides has been developed, which focuses on green reagents and waste minimization. acs.org

Conversion of β-Keto Esters and β-Enamine Diketones

The condensation of β-keto esters with hydrazine and its derivatives is a traditional and widely used method for synthesizing pyrazolones, which are precursors to pyrazole carboxylates. nih.gov A common starting material is ethyl acetoacetate (B1235776), which reacts with phenylhydrazine (B124118) to yield 1-phenyl-3-methyl-5-pyrazolone. hilarispublisher.com β-Keto esters can be synthesized from ketones and ethyl chloroformate or by the reaction of dimethyl or ethyl carbonate with a ketone in the presence of a strong base. nih.gov

β-Enamino diketones are also valuable intermediates in pyrazole synthesis. ktu.edu These can be prepared by treating β-keto esters with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). ktu.edumdpi.com The subsequent reaction of these β-enamino diketones with various N-mono-substituted hydrazines affords the target 5-substituted-1H-pyrazole-4-carboxylates as the major products. ktu.edumdpi.com The reaction of β-alkoxycarbonyl-β-enamino keto esters with hydrazines can yield two possible isomeric pyrazoles. clockss.org

Green Chemistry and Sustainable Synthesis Innovations

Atom-Efficient Route Development

The development of atom-efficient synthetic routes is a key principle of green chemistry. One-pot syntheses are particularly valuable in this regard. A rapid and efficient one-pot method for synthesizing pyrazoles from (hetero)arenes and carboxylic acids has been developed, which proceeds through the successive formation of ketones and β-diketones, followed by heterocyclization with hydrazine. researchgate.netrsc.org

Another example of an atom-efficient process is the one-pot cyclization of hydrazone dianions with diethyl oxalate, which provides a convenient synthesis of pyrazole-3-carboxylates and pyrazole-1,5-dicarboxylates. vulcanchem.com Furthermore, a one-pot, two-component reaction of an equimolar mixture of phenyl hydrazine and dimethyl acetylene dicarboxylate (DMAD) at reflux temperature has been used to prepare methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. mdpi.com

The use of multicomponent reactions (MCRs) is another strategy for improving atom economy. A one-pot, four-component domino reaction involving hydrazines, ethyl acetoacetate, aromatic amines, and phenylglyoxal (B86788) monohydrate in water has been developed for the synthesis of novel 1H-furo[2,3-c]pyrazole-4-amines. researchgate.net Green synthesis methodologies for pyrazole derivatives also include solvent-free reactions, the use of water as a green solvent, and microwave-assisted synthesis. researchgate.nettandfonline.comnih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods. rsc.org By utilizing microwave irradiation, this technique facilitates selective dielectric heating, which can dramatically shorten reaction times, reduce energy consumption, and often lead to higher product yields and enhanced selectivity. rsc.orgnih.gov The application of microwave chemistry has been particularly beneficial in the synthesis of heterocyclic compounds like pyrazoles, enabling protocols that are more sustainable, often using environmentally friendly solvents or entirely solvent-free conditions. rsc.org

The synthesis of pyrazole derivatives is well-suited for microwave assistance. For instance, the reaction of quinolin-2(1H)-one-based α,β-unsaturated ketones with arylhydrazines in acetic acid under microwave irradiation (360 W, 120 °C) produces quinolin-2(1H)-one-based pyrazole derivatives in good yields (68–86%) within a short timeframe of 7–10 minutes. rsc.org Similarly, 1-aroyl-3,5-dimethyl-1H-pyrazoles can be synthesized through the cyclocondensation of carbohydrazide (B1668358) derivatives with 2,4-pentanedione in ethanol (B145695). This reaction, when conducted in a microwave oven at 270 W for 3–5 minutes, results in excellent yields ranging from 82% to 98%. rsc.org

A solvent-free, one-pot approach for synthesizing 4-arylidenepyrazolone derivatives has also been developed using microwave irradiation. mdpi.com By placing ethyl acetoacetate, a substituted phenylhydrazine, and an appropriate benzaldehyde (B42025) in a domestic microwave oven at 420 W for 10 minutes, the target products are formed in yields from 51% to 98%. mdpi.com This method highlights the efficiency and practicality of MAOS, avoiding the need for traditional, often hazardous, solvents. mdpi.com

The benefits of microwave irradiation extend to various multi-step and multi-component reactions. nih.govdergipark.org.tr For example, a two-step synthesis of new pyrazole derivatives involved a first step under 200W microwave for 3 minutes, followed by a second step under 400W for a total of 5-6 minutes. dergipark.org.tr This rapid and efficient method stands in contrast to classical heating techniques that can require reaction times of up to 20 hours. dergipark.org.tr The significant reduction in reaction time, from hours to minutes, underscores the potential of microwave technology to accelerate the discovery and production of novel pyrazole compounds. rsc.orgdergipark.org.tr

Table 1: Comparison of Microwave-Assisted Synthesis Protocols for Pyrazole Derivatives
Product TypeReactantsMicrowave ConditionsReaction TimeYield (%)Reference
Quinolin-2(1H)-one-based pyrazolesQuinolin-2(1H)-one-based α,β-unsaturated ketones, Arylhydrazines360 W, 120 °C7–10 min68–86 rsc.org
1-Aroyl-3,5-dimethyl-1H-pyrazolesCarbohydrazide derivatives, 2,4-Pentanedione270 W3–5 min82–98 rsc.org
4-Arylidenepyrazolone derivativesEthyl acetoacetate, 3-Nitrophenylhydrazine, 3-Methoxy-4-ethoxy-benzaldehyde420 W10 min51–98 mdpi.com
5-Trifluoromethyl-4,5-dihydro-1H-pyrazolesEnones, Semicarbazide hydrochloride100 W, 70 °C4 min82–96 dergipark.org.tr

Environmentally Conscious Methodologies for Pyrazole Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of pyrazole derivatives to mitigate the environmental impact of traditional chemical processes. benthamdirect.comresearchgate.netnih.gov Conventional methods often rely on harsh reaction conditions, hazardous solvents, and toxic reagents, which pose significant sustainability challenges. benthamdirect.comsci-hub.se Environmentally conscious methodologies aim to address these issues by employing green solvents, solvent-free conditions, renewable energy sources, and recyclable catalysts. researchgate.netnih.gov

Water, as a universal and green solvent, has been effectively utilized in the synthesis of pyrazoles. researchgate.netthieme-connect.com For example, a four-component reaction of ethyl acetoacetate, hydrazine hydrate (B1144303), aromatic aldehydes, and malononitrile (B47326) can be conducted in an aqueous medium under ultrasound irradiation, catalyzed by cyanuric acid and 1-methyl imidazole. researchgate.net This approach not only avoids toxic solvents but also often results in excellent yields and short reaction times. researchgate.net Another green protocol involves the use of polyethylene (B3416737) glycol (PEG-400) and water for the one-pot synthesis of highly substituted pyrazole derivatives at room temperature under ultrasound irradiation, completely avoiding the need for a catalyst. researchgate.net

Solvent-free reactions, often assisted by grinding or microwave irradiation, represent another key strategy in green pyrazole synthesis. benthamdirect.comnih.gov Ball mill grinding, with the addition of a catalytic amount of sulfuric acid, has been identified as a versatile and eco-friendly method for synthesizing N-acyl pyrazoles. nih.gov This mechanochemical approach minimizes waste by eliminating the need for a solvent medium. nih.gov

The use of innovative and recyclable catalysts is also a cornerstone of green pyrazole synthesis. Magnetic nanoparticles, such as nano-[CoFe2O4], have been used as catalysts in the multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives under ultrasonic irradiation. researchgate.net A significant advantage of these catalysts is their easy recovery using an external magnet, allowing for repeated use with minimal loss of activity. researchgate.net This aligns with the green chemistry principles of atom economy and waste reduction. researchgate.net These methodologies demonstrate a significant shift towards more sustainable and economically viable pathways for the production of pyrazole compounds. sci-hub.seresearchgate.net

Table 2: Overview of Environmentally Conscious Synthetic Methods for Pyrazoles
MethodologyKey FeaturesExamples/CatalystsAdvantagesReference
Aqueous Media SynthesisUse of water as a green solventCatalyzed by cyanuric acid and 1-methyl imidazoleEco-friendly, often high yields, avoids toxic organic solvents researchgate.netthieme-connect.com
Ultrasound-Assisted SynthesisApplication of ultrasonic radiation to promote reactionCatalyst-free in PEG-400/water; Magnetic nano-[CoFe2O4] catalystReduced reaction times, energy efficiency, operational simplicity researchgate.netresearchgate.net
Mechanochemistry (Ball Milling)Solvent-free reaction conditionsCatalytic H₂SO₄Eliminates solvent waste, versatile for various substrates nih.gov
Recyclable CatalysisUse of catalysts that can be easily recovered and reusedMagnetic nanoparticles (e.g., nano-[CoFe2O4])Reduces waste, lowers cost, sustainable researchgate.net

Research on Industrial Scale-Up and Process Optimization

The transition from laboratory-scale synthesis to industrial production of pyrazole carboxylates necessitates the development of convenient, safe, and scalable processes. researchgate.net Research in this area focuses on process optimization to improve yields, reduce costs, ensure safety, and minimize environmental impact, making the manufacturing process economically viable for multikilogram scale production. researchgate.netrsc.org

Simplifying reaction conditions and work-up procedures is crucial for industrial applicability. An improved process for preparing 5-acetyl-1H-pyrazole-3-carboxylic acid, a key intermediate for the drug Darolutamide, was developed to overcome the limitations of prior methods that required complex purification like HPLC. tdcommons.org By utilizing the eco-friendly solvent water, the improved process not only reduces production costs but also simplifies the isolation of the final product, making it more suitable for large-scale manufacturing. tdcommons.org

The use of robust and reusable catalysts is another important strategy for scalable synthesis. A metal-free, sulfonic acid-functionalized reduced graphene oxide (SA-rGO) has been employed as a solid acid carbocatalyst for the synthesis of carboxylic acids. rsc.orgnih.gov This heterogeneous catalyst proved effective for reactions at the gram scale (10 g) and demonstrated excellent reusability for up to eight runs without a significant drop in productivity, a feature that is highly desirable from an industrial perspective. rsc.orgnih.gov Such innovations in process chemistry are vital for the sustainable and cost-effective industrial production of pyrazole-based compounds.

Table 3: Strategies for Industrial Scale-Up and Process Optimization of Pyrazole Synthesis
StrategySpecific ApproachExample Compound/ProcessKey OutcomesReference
Telescopic ProcessMulti-transformation steps without intermediate isolationAZD8329 (1,4,5-trisubstituted pyrazole)75% overall yield; multikilogram scale production researchgate.net
Route OptimizationParallel-convergent synthesis designMMV2301 series (antimalarial pyrazoles)5.9% global yield; enabled synthesis of ~40 analogues unicamp.br
Green Solvents & Simplified IsolationUse of water instead of organic solvents5-acetyl-1H-pyrazole-3-carboxylic acidReduced production cost, simplified product isolation tdcommons.org
Reusable Heterogeneous CatalysisApplication of a solid acid carbocatalystGram-scale synthesis of carboxylic acidsHigh reusability (up to 8 runs); industrially attractive rsc.orgnih.gov

Chemical Reactivity and Transformation Studies of Methyl 3 Methyl 1h Pyrazole 1 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is inherently π-excessive, which generally makes it susceptible to electrophilic attack. chim.it However, the reactivity and regiochemistry of these substitutions are heavily influenced by the substituents on the ring.

Electrophilic Substitution: In unsubstituted pyrazole, electrophilic substitution preferentially occurs at the C4 position. This is because the intermediates formed by attack at C4 are more stable, avoiding the disruption of the azomethine linkage which results in a highly unstable intermediate with a positive charge on a nitrogen atom. rrbdavc.org For Methyl 3-methyl-1H-pyrazole-1-carboxylate, the scenario is more complex.

Directing Effects of Substituents: The methyl group (-CH₃) at C3 is an electron-donating group, which activates the ring towards electrophilic attack. Conversely, the methyl carboxylate group (-COOCH₃) at N1 is a strong electron-withdrawing group, which deactivates the entire ring system.

Table 1: Influence of Substituents on Electrophilic Attack on the Pyrazole Ring

Substituent GroupPositionElectronic EffectRing ActivityPreferred Position of Attack
-CH₃C3Electron-DonatingActivatingC4
-COOCH₃N1Electron-WithdrawingDeactivatingC4 (if reaction occurs)

Nucleophilic Substitution: The pyrazole ring is electron-rich and thus generally unreactive towards nucleophiles. chim.it Nucleophilic aromatic substitution on pyrazoles is rare and typically requires the presence of strong electron-withdrawing groups on the ring and a good leaving group (like a halogen) at the position of attack. chim.it

In the case of this compound, there are no suitable leaving groups on the carbon atoms of the ring. Therefore, nucleophilic substitution reactions on the pyrazole ring itself are not a characteristic feature of its reactivity under normal conditions.

Functional Group Transformations of the Carboxylate Moiety

The N-carboxylate group is the primary site for functional group transformations in this molecule.

Esterification: The title compound is already an ester. Its formation would typically involve the reaction of 3-methyl-1H-pyrazole with methyl chloroformate in the presence of a base. Direct esterification would involve the corresponding pyrazole-1-carboxylic acid and methanol (B129727) under acidic catalysis (e.g., using POCl₃ or H₂SO₄), proceeding through a standard Fischer esterification mechanism. vulcanchem.com

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid, 3-methyl-1H-pyrazole-1-carboxylic acid, and methanol. This reaction is typically carried out under basic conditions (saponification) using a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). wikipedia.orggoogleapis.comgoogle.com The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion, which subsequently deprotonates the newly formed carboxylic acid.

The methyl carboxylate group can be reduced to a primary alcohol, yielding (3-methyl-1H-pyrazol-1-yl)methanol. This transformation requires a strong reducing agent, as esters are relatively resistant to reduction.

Reagents and Conditions: Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this type of reduction. chemicalbook.com The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at low to ambient temperatures. The proposed reaction is as follows:

This compound + LiAlH₄ → (3-methyl-1H-pyrazol-1-yl)methanol

The mechanism involves the nucleophilic addition of a hydride ion (from LiAlH₄) to the ester's carbonyl carbon, followed by elimination of the methoxide group to form an intermediate aldehyde, which is then rapidly reduced further to the primary alcohol.

The carboxylate functional group is at a high oxidation state and is generally resistant to further oxidation under standard conditions. Oxidation studies on this compound would likely target the pyrazole ring or the C3-methyl group. Strong oxidizing agents under harsh conditions could potentially lead to the oxidation of the methyl group to a carboxylic acid or even cause degradation and opening of the pyrazole ring. nih.govnih.gov However, selective oxidation of other parts of the molecule while preserving the carboxylate moiety is not a commonly reported transformation.

Mechanisms of Rearrangement Reactions

While N-acyl pyrazoles can undergo thermal or photochemical rearrangements, the N-carbomethoxy group in this compound is generally stable. rsc.org Rearrangement reactions are not a prominent feature of its chemistry under typical laboratory conditions.

Tautomeric Equilibria and Their Impact on Reactivity

The compound this compound is an N-substituted pyrazole and therefore does not exhibit the prototropic tautomerism characteristic of N-unsubstituted pyrazoles. nih.govnih.gov However, the tautomeric equilibrium of its precursor, 3(5)-methyl-1H-pyrazole, is crucial as it directly influences the synthetic outcome.

N-unsubstituted pyrazoles with different substituents at the C3 and C5 positions exist as a mixture of two rapidly interconverting annular tautomers. rrbdavc.org For 3(5)-methyl-1H-pyrazole, the equilibrium is between 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole.

Table 2: Tautomeric Forms of the Precursor, 3(5)-methyl-1H-pyrazole

TautomerStructureRelative Stability
3-methyl-1H-pyrazoleSlightly less stable
5-methyl-1H-pyrazoleSlightly more stable fu-berlin.deresearchgate.net

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituent. fu-berlin.de Studies have shown that for 3(5)-methylpyrazole, there is a slight preference for the 5-methyl tautomer in solution. fu-berlin.de

This tautomerism has a direct impact on reactivity, particularly during N-alkylation or N-acylation reactions used to synthesize the title compound. The reaction of 3(5)-methyl-1H-pyrazole with an electrophile like methyl chloroformate can yield two different regioisomers:

This compound (from attack on the N1 of the 3-methyl tautomer)

Methyl 5-methyl-1H-pyrazole-1-carboxylate (from attack on the N1 of the 5-methyl tautomer)

The ratio of these products depends on the relative stability and nucleophilicity of the nitrogen atoms in each tautomer under the specific reaction conditions. nih.gov Therefore, controlling the regioselectivity of this reaction is a key challenge in the synthesis of this compound.

Derivatization Strategies for Novel Pyrazole Scaffolds

The pyrazole core is a versatile scaffold in medicinal chemistry and materials science. Derivatization of the pyrazole ring allows for the fine-tuning of its physicochemical and biological properties. This compound serves as a key intermediate for the synthesis of a wide array of novel pyrazole-based compounds through various derivatization strategies. These strategies primarily involve the introduction of diverse substituents onto the pyrazole ring and the construction of fused heterocyclic systems.

Synthesis of Substituted Pyrazole Analogues

The synthesis of substituted pyrazole analogues from pyrazole precursors is a fundamental approach to creating new chemical entities with potentially enhanced activities. Methodologies for introducing a variety of functional groups onto the pyrazole ring are well-established and can be adapted for the derivatization of the this compound scaffold.

One common strategy involves the condensation of β-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. For instance, the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) can yield 3-methyl-1-phenyl-1H-pyrazol-5-ol in high yield, a reaction catalyzed by nano-ZnO. nih.gov This highlights a classic approach to constructing the pyrazole ring, which can be subsequently modified.

Modern synthetic methods offer one-pot, three-component procedures for the preparation of 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org Such a procedure can involve the condensation of a substituted aromatic aldehyde and tosylhydrazine, followed by a cycloaddition with a terminal alkyne, accommodating various functional groups and sterically hindered substrates. organic-chemistry.org Another efficient method is the copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates, which provides substituted pyrazoles with high regioselectivity. organic-chemistry.org

The regiocontrolled synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles can be achieved using trichloromethyl enones as starting materials. acs.orgnih.gov The selectivity of the reaction is dependent on the nature of the hydrazine used; arylhydrazine hydrochlorides tend to yield the 1,3-regioisomer, while the free hydrazine leads to the 1,5-regioisomer. acs.orgnih.gov

Furthermore, existing pyrazole rings can be functionalized. For example, 1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazoles can be obtained in a three-step synthesis. nih.gov The Vilsmeier-Haack reaction is another powerful tool for introducing a formyl group at the 4-position of the pyrazole ring, as demonstrated by the synthesis of 3-(2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde from a hydrazone precursor. nih.gov

The following table summarizes various synthetic strategies for obtaining substituted pyrazole analogues, with conditions and reported yields.

Starting MaterialsReagents and ConditionsProductYield (%)Reference
Ethyl acetoacetate, Phenylhydrazinenano-ZnO, catalyst3-methyl-1-phenyl-1H-pyrazol-5-ol95 nih.gov
Substituted aromatic aldehydes, Tosylhydrazine, Terminal alkynesOne-pot, three-component reaction3,5-disubstituted 1H-pyrazolesGood organic-chemistry.org
N,N-disubstituted hydrazines, AlkynoatesCu2O, base, air (oxidant)Substituted pyrazolesGood organic-chemistry.org
Trichloromethyl enones, Arylhydrazine hydrochloridesMethanolMethyl 1,3-diaryl-1H-pyrazole-5-carboxylates37-97 acs.orgnih.gov
Trichloromethyl enones, Free arylhydrazinesMethanolMethyl 1,5-diaryl-1H-pyrazole-3-carboxylates52-83 acs.orgnih.gov
HydrazonePOCl3/DMF (Vilsmeier-Haack reagent)4-Formyl pyrazole derivative- nih.gov
Active methylene (B1212753) reagent, Phenylisothiocyanate, Iodomethane, Substituted hydrazineNaH, DMF, 95-100 °CTetra-substituted phenylaminopyrazole derivativesModerate to good nih.gov
Alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate, MethylhydrazineToluene, K2CO3, -10°C to 10°CAlkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester83.8 google.com

Formation of Fused Heterocyclic Systems

The fusion of a pyrazole ring with other heterocyclic systems is a powerful strategy for creating novel molecular architectures with unique properties. These fused systems often exhibit interesting biological activities and are of great interest in drug discovery. The 5-aminopyrazole moiety is a particularly useful building block for the synthesis of various fused pyrazolo-heterocycles.

For example, the reaction of 5-amino-3-methyl-1-phenylpyrazole with various reagents can lead to the formation of pyrazolo[3,4-b]pyridines. researchgate.net The reaction with ethoxymethylenemalononitrile (B14416) or ethyl 2-cyano-3-ethoxyacrylate gives substituted 3-methyl-1-phenylpyrazole intermediates, which can then be cyclized to the corresponding pyrazolo[3,4-b]pyridine derivatives. researchgate.net

Another example is the synthesis of chromone-fused pyrazoles. The treatment of 3-formylchromone with 5-amino-3-methyl-1H-pyrazole in refluxing dimethylformamide (DMF) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst results in the formation of 3,7-dimethylchromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one. nih.gov Similarly, the reaction of chromanones with 5-amino-3-arylpyrazoles in pyridine (B92270) can yield benzopyrano[4,3-d]pyrazolo[l,5-a]pyrimidines. nih.gov

The synthesis of pyrazolo[3',4':4,5]thiopyrano[2,3-d]pyrimidine and pyrazolo[4,3-c] nih.govorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine derivatives can be achieved from 6-amino-1,4-dihydro-3-methyl-1-phenyl-4-thioxothiopyrano[4,3-c]pyrazole-7-carbonitrile by reacting it with reagents like carbon disulfide/methyl iodide or thiosemicarbazide. researchgate.net

The following table provides examples of the synthesis of fused heterocyclic systems derived from pyrazole precursors.

Pyrazole PrecursorReagents and ConditionsFused Heterocyclic SystemYield (%)Reference
5-Amino-3-methyl-1-phenylpyrazoleEthoxymethylenemalononitrile, then cyclizationPyrazolo[3,4-b]pyridine derivative- researchgate.net
5-Amino-3-methyl-1-phenylpyrazoleEthyl 2-cyano-3-ethoxyacrylate, then cyclization with AlCl3 or POCl3Pyrazolo[3,4-b]pyridine derivatives- researchgate.net
3-Formylchromone, 5-Amino-3-methyl-1H-pyrazoleDMF/DBU, reflux3,7-Dimethylchromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one60 nih.gov
Chromanones, 5-Amino-3-arylpyrazolesPyridine, 100 °C7-Chromon-3-ylbenzopyrano[4,3-d]pyrazolo[l,5-a]pyrimidines51-57 nih.gov
6-Amino-1,4-dihydro-3-methyl-1-phenyl-4-thioxothiopyrano[4,3-c]pyrazole-7-carbonitrileCS2/CH3IPyrazolo[3',4':4,5]thiopyrano[2,3-d]pyrimidine derivative- researchgate.net
6-Amino-1,4-dihydro-3-methyl-1-phenyl-4-thioxothiopyrano[4,3-c]pyrazole-7-carbonitrileH2NNHCSNH2Pyrazolo[4,3-c] nih.govorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine derivative- researchgate.net
2-Amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(phenylthio)pyridine-3,5-dicarbonitrileMethyl hydrazine, reflux at 150 °CPyrazolo[3,4-b]pyridine derivative75 ekb.eg

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the exact three-dimensional arrangement of atoms within a crystalline solid. This methodology offers unambiguous insights into the molecule's geometry, conformation, and the nature of its interactions in the solid state.

Determination of Molecular Geometry and Conformation

X-ray diffraction studies on pyrazole (B372694) derivatives have successfully elucidated key geometric parameters. For instance, in a related compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, the analysis revealed a nonplanar geometry. bohrium.com The compound crystallizes in the monoclinic system with the space group P21/c. bohrium.com Such analyses provide precise bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's steric and electronic properties. nih.gov

Elucidation of Tautomeric Forms in the Solid State

For pyrazole derivatives capable of tautomerism, single-crystal X-ray diffraction can definitively identify the predominant tautomeric form in the solid state. For example, studies on 1H-pyrazole-3-(N-tert-butyl)carboxamide confirmed that it exists exclusively as one tautomer in the crystalline form. sci-hub.se Similarly, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate crystallizes from an ethanol (B145695) solution in its enol tautomeric form. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment of individual atoms and their connectivity.

1H, 13C, and 15N NMR for Structural Confirmation

One-dimensional NMR spectroscopy is fundamental for the initial structural verification of pyrazole derivatives.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For pyrazole-based compounds, characteristic signals for the pyrazole ring protons, methyl groups, and ester moieties can be readily identified. rsc.orgnih.gov For instance, in a related pyrazole, the ¹H NMR spectrum showed a singlet for the pyrazole ring proton and distinct signals for the methyl ester protons. ktu.edu

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The chemical shifts of the pyrazole ring carbons, the methyl carbon, and the carbonyl carbon of the ester group are diagnostic for confirming the molecular framework. rsc.orgnih.gov In some cases, broadening of pyrazole carbon signals can indicate dynamic processes such as tautomeric equilibrium in solution. ktu.edu

¹⁵N NMR: Nitrogen-15 NMR spectroscopy provides direct information about the nitrogen atoms in the pyrazole ring. The chemical shifts of the "pyrrole-like" and "pyridine-like" nitrogen atoms are distinct and can be used to differentiate between regioisomers. ktu.edu

Table 1: Representative NMR Data for Pyrazole Derivatives

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~2.3sC-CH₃
¹H~3.8sO-CH₃
¹H~6.3dPyrazole H-4
¹H~7.8dPyrazole H-5
¹³C~14qC-CH₃
¹³C~52qO-CH₃
¹³C~107dPyrazole C-4
¹³C~130dPyrazole C-5
¹³C~148sPyrazole C-3
¹³C~162sC=O

Note: The chemical shifts are approximate and can vary depending on the solvent and specific substitution pattern of the pyrazole ring.

2D NMR for Connectivity and Regiochemical Assignments

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms and for the unambiguous assignment of regioisomers.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is useful for tracing out spin systems within the molecule. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms, providing a clear map of C-H one-bond connectivities. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com It is particularly powerful for identifying quaternary carbons and for establishing the connectivity across heteroatoms, which is essential for determining the regiochemistry of substitution on the pyrazole ring. For example, a three-bond correlation between the N-methyl protons and a pyrazole ring carbon can definitively establish the position of the methyl group. ktu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY is instrumental in confirming regiochemical assignments by observing spatial proximities between specific groups, such as an N-methyl group and a nearby proton on the pyrazole ring or a substituent. nih.govktu.edu

Dynamic NMR for Tautomeric Exchange Studies

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of dynamic processes, such as tautomeric exchange. In asymmetrically substituted NH-pyrazoles, prototropic tautomerism can lead to an equilibrium between two or more forms. researchgate.netresearchgate.net Although Methyl 3-methyl-1H-pyrazole-1-carboxylate has a methyl group at the N1 position, preventing classical NH tautomerism, related pyrazole systems provide insight into dynamic processes that can be studied by NMR.

For instance, in NH-pyrazoles, the rate of proton exchange between the nitrogen atoms is often rapid on the NMR timescale at room temperature. ktu.edu This rapid exchange results in time-averaged signals in both ¹H and ¹³C NMR spectra. However, by lowering the temperature, the exchange rate can be slowed sufficiently to observe distinct signals for each tautomer, allowing for the determination of their equilibrium constants. fu-berlin.de

In the case of 3(5)-substituted pyrazoles, the broadening of the C-3 and C-5 carbon signals in the ¹³C-NMR spectrum is a hallmark of tautomeric equilibrium. ktu.edu As the temperature is lowered, these broad signals resolve into sharp, separate peaks corresponding to the individual tautomers. ktu.edusci-hub.se For example, studies on 3(5)-methylpyrazole revealed a mixture of tautomers at -20 °C in hexamethylphosphorotriamide (HMPT). fu-berlin.de Similarly, research on 1H-pyrazole-3-(N-tert-butyl)-carboxamide showed that while it exists as a single tautomer in the solid state, both forms are present in solution in a temperature-dependent ratio. sci-hub.seresearchgate.net

These principles demonstrate how DNMR could be applied to study any potential dynamic processes in this compound or its derivatives, such as restricted rotation around single bonds or other conformational changes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its pyrazole ring, methyl substituent, and methyl carboxylate group.

The key vibrational modes can be assigned based on established data for pyrazole derivatives and other organic compounds. derpharmachemica.com The ester carbonyl (C=O) stretching vibration is one of the most prominent peaks, typically appearing in the 1710-1728 cm⁻¹ region. mdpi.comnih.gov The C-O stretching vibrations of the ester group are expected in the 1300-1000 cm⁻¹ range. nih.gov

The methyl groups (both on the ring and the ester) give rise to characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching modes for CH₃ are generally observed around 2993-2949 cm⁻¹ and 2918-2848 cm⁻¹, respectively. derpharmachemica.com Methyl deformation and rocking vibrations are also expected at lower wavenumbers. derpharmachemica.com Vibrations associated with the pyrazole ring, including C-H, C=N, and C-C stretching, contribute to a complex fingerprint region, typically below 1600 cm⁻¹.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-H (Methyl)Asymmetric/Symmetric Stretch2990 - 2840
C=O (Ester)Stretch1728 - 1710
C=N / C=C (Ring)Stretch1600 - 1400
C-H (Methyl)Deformation1465 - 1370
C-N (Ring)Stretch1400 - 1200
C-O (Ester)Stretch1300 - 1000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern. For this compound (C₆H₈N₂O₂), the molecular weight is 140.14 g/mol . In electron ionization mass spectrometry (EI-MS), the compound is expected to show a molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 140.

The fragmentation of this molecule would likely proceed through several characteristic pathways common to esters and pyrazole derivatives. researchgate.netlibretexts.orgscienceready.com.au A primary fragmentation event for esters is the cleavage of the C-O bond, leading to the loss of the methoxy (B1213986) group (•OCH₃). This would produce an acylium ion at m/z 109. Another common pathway is the loss of the entire carbomethoxy group (•COOCH₃), which would result in a fragment corresponding to the N-methylated 3-methylpyrazole (B28129) cation at m/z 81. libretexts.org

Further fragmentation of the pyrazole ring itself is also anticipated. Pyrazole rings are known to fragment via the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN). researchgate.net For example, the m/z 81 fragment could potentially lose HCN to yield a fragment at m/z 54. researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Proposed Neutral Loss
140[C₆H₈N₂O₂]⁺˙ (Molecular Ion)-
109[M - •OCH₃]⁺•OCH₃ (31 Da)
81[M - •COOCH₃]⁺•COOCH₃ (59 Da)
54[C₃H₄N]⁺HCN (from m/z 81)

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is essential for verifying the empirical formula and assessing the purity of a synthesized sample. For this compound, with the molecular formula C₆H₈N₂O₂, the theoretical elemental composition can be calculated with high precision.

The process involves combusting a small, precisely weighed sample of the compound and quantifying the resulting combustion products (e.g., CO₂, H₂O, N₂). The experimental results are then compared with the calculated theoretical values. A close agreement between the found and calculated percentages provides strong evidence for the compound's identity and purity. mdpi.com

Table 3: Elemental Composition of this compound (C₆H₈N₂O₂)

Element Symbol Atomic Weight Theoretical Percentage (%)
CarbonC12.01151.42%
HydrogenH1.0085.75%
NitrogenN14.00719.99%
OxygenO15.99922.83%

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. These calculations are employed to predict a variety of molecular properties for pyrazole (B372694) derivatives, from optimized geometry to thermodynamic parameters. By solving the Kohn-Sham equations, DFT provides a detailed map of electron density, which is fundamental to understanding the molecule's behavior. For pyrazole compounds, methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly used to perform these calculations. researchgate.net

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. dergipark.org.tr For pyrazole derivatives, DFT methods are utilized to calculate the equilibrium geometry by minimizing the electronic energy. The optimized structure provides key parameters such as bond lengths, bond angles, and dihedral angles. dergipark.org.truomphysics.net

Vibrational frequency analysis is subsequently performed on the optimized geometry. This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the calculated structure and aid in the assignment of vibrational modes. researchgate.netijcce.ac.ir

Table 1: Representative Optimized Geometric Parameters for a Pyrazole Derivative (3H-Methyl-1H-pyrazole-1-carboxamide) This table presents crystallographic data for a closely related compound, 3H-Methyl-1H-pyrazole-1-carboxamide, as a representative example of the type of data obtained from geometry optimization and experimental validation.

ParameterValue
Crystal SystemTriclinic
a (Å)7.9452
b (Å)10.6072
c (Å)12.3860
α (°)108.994
β (°)100.300
γ (°)94.810
Volume (ų)935.56

Source: Adapted from Sivasubramanian et al., Journal of the Indian Chemical Society (2022). researchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net This analysis helps in predicting how the molecule will interact with other species in chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrazole Derivative This table provides an example of FMO data calculated for pyrazole compounds to illustrate the concepts of HOMO-LUMO analysis.

ParameterEnergy (eV)
EHOMO-6.89
ELUMO-1.54
Energy Gap (ΔE)5.35

Note: Values are representative and based on typical DFT calculations for pyrazole derivatives.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. preprints.org It is calculated from the total electron density and provides a color-coded map of the electrostatic potential on the molecule's surface. researchgate.net MEP is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. nih.gov

The color scheme in an MEP map typically ranges from red to blue. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas. These sites are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms like oxygen and nitrogen. nih.gov

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. nih.gov

Green Regions: Represent neutral or zero potential areas. nih.gov

For pyrazole derivatives, MEP maps can pinpoint the nucleophilic sites on the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group, as well as the electrophilic sites on various hydrogen atoms. researchgate.net

Fukui function analysis is a more quantitative method within DFT for identifying reactive sites in a molecule. nih.gov It measures the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the characterization of local reactivity at an atomic level. researchgate.net

The Fukui functions are defined as:

f+(r): For nucleophilic attack (electron acceptance). A high value indicates a site that is favorable for attack by a nucleophile.

f-(r): For electrophilic attack (electron donation). A high value indicates a site that is favorable for attack by an electrophile.

f0(r): For radical attack.

This analysis provides a more refined prediction of reactivity compared to MEP maps, specifying which individual atoms are the most likely centers for electrophilic and nucleophilic interactions. nih.govresearchgate.net

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as that from intense laser light. These materials are crucial for applications in photonics and optoelectronics. nih.gov DFT calculations can effectively predict the NLO properties of a molecule by computing its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). dergipark.org.tr

A high value of hyperpolarizability (β) is a primary indicator of a significant NLO response. dergipark.org.tr Molecules with large dipole moments, extended π-conjugated systems, and strong electron donor-acceptor groups often exhibit enhanced NLO properties. researchgate.net Theoretical predictions of these parameters for pyrazole derivatives can guide the synthesis of new materials with potential NLO applications. researchgate.net

Table 3: Example of Calculated NLO Properties for a Pyrazole Derivative This table shows representative NLO parameters that can be calculated using DFT methods.

ParameterCalculated Value
Dipole Moment (μ) in Debye4.28
Mean Polarizability (α) in a.u.150.34
First Hyperpolarizability (β) in a.u.785.12

Note: Values are representative and based on typical DFT calculations for heterocyclic compounds.

DFT calculations, combined with statistical mechanics, can be used to predict the thermodynamic properties of a molecule at various temperatures. ijcce.ac.ir These properties include standard enthalpy (H), entropy (S), heat capacity (Cv), and Gibbs free energy (G).

These calculations are derived from the vibrational frequencies obtained during the geometry optimization process. The thermodynamic data provides valuable information on the stability of the molecule and the spontaneity of reactions in which it may participate. For instance, the relationship between enthalpy, entropy, and temperature can predict how the stability of the compound changes under different thermal conditions. ijcce.ac.ir

Table 4: Illustrative Thermodynamic Properties at Standard Temperature (298.15 K) This table presents an example of thermodynamic data that can be computed via DFT.

PropertyValue
Enthalpy (H) (kcal/mol)-250.6
Heat Capacity (Cv) (cal/mol·K)35.8
Entropy (S) (cal/mol·K)95.2
Gibbs Free Energy (G) (kcal/mol)-278.9

Note: Values are hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility and stability. For pyrazole derivatives, MD simulations are particularly useful in understanding how the molecule behaves in a biological environment, such as the active site of a protein. nih.gov

A typical MD simulation for a ligand-protein complex runs for a significant duration, often up to 100 nanoseconds, to ensure the system reaches equilibrium. nih.gov Key metrics analyzed from these simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over time. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound and the protein maintains its structural integrity. nih.govresearchgate.net For example, in simulations of pyrazole inhibitors bound to RET kinase, a stable protein RMSD was achieved after 20 ns, indicating the complex reached a stable conformation. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues or atoms within the molecule. It helps identify flexible regions, such as loops in a protein, versus more rigid regions. Low fluctuation for a bound ligand indicates stable binding. researchgate.net

These simulations reveal that pyrazole derivatives can form stable complexes with protein targets, with minimal fluctuations indicating a well-defined and stable binding mode. nih.govresearchgate.net

ParameterTypical Value / SoftwarePurpose
Simulation Time50 - 100 nsTo ensure the system reaches a stable equilibrium state. nih.govnih.gov
SoftwareGromacs, Schrödinger (Maestro)To perform the complex calculations required for the simulation. nih.govnih.gov
Analysis MetricsRMSD, RMSFTo evaluate the stability of the ligand-protein complex and the flexibility of its components. researchgate.net

Quantum Chemical Descriptors and Their Correlation with Reactivity

Quantum chemical calculations, often using Density Functional Theory (DFT), are used to determine the electronic properties of molecules. These properties, known as quantum chemical descriptors, are crucial for predicting a molecule's reactivity and stability. nih.govnih.gov For pyrazoles, these descriptors help explain their versatile chemistry. nih.gov

Key descriptors include:

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO relates to the ability to accept electrons. A lower LUMO energy signifies a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Theoretical studies on pyrazolone (B3327878) derivatives have shown that different tautomeric forms (see section 5.4) possess distinct electronic properties. For instance, N-H tautomers often prove to be better at single electron transfer (SET) processes, while O-H tautomers may be more effective in hydrogen atom transfer (HAT) mechanisms, which can be predicted using these descriptors. nih.gov The reactivity of the pyrazole scaffold is influenced by its electron-rich nature, with specific carbon and nitrogen atoms acting as nucleophilic or electrophilic centers. nih.gov

DescriptorSymbolCorrelation with Reactivity
HOMO EnergyEHOMOIndicates electron-donating ability; higher energy means more reactive as a nucleophile.
LUMO EnergyELUMOIndicates electron-accepting ability; lower energy means more reactive as an electrophile.
Energy GapΔE = ELUMO - EHOMOA small gap correlates with high chemical reactivity and low kinetic stability.

Theoretical Studies of Tautomerism and Solvation Effects

Pyrazoles are well-known to exhibit annular tautomerism, a phenomenon where a proton can reside on either of the two nitrogen atoms in the five-membered ring. nih.govresearchgate.net This equilibrium can significantly influence the molecule's chemical properties and biological activity. Theoretical calculations are instrumental in predicting the most stable tautomer under different conditions. researchgate.net

Computational studies, often at the MP2 or B3LYP levels of theory, can calculate the relative energies and Gibbs free energies (ΔG) of different tautomers. researchgate.net These studies have shown that the stability of a tautomer is highly dependent on the nature and position of substituents on the pyrazole ring. nih.govresearchgate.net

Substituent Effects: Electron-donating groups (e.g., -OH) tend to stabilize the N2-H tautomer, while electron-withdrawing groups (e.g., -COOH) favor the N1-H tautomer. researchgate.net

Solvation Effects: The surrounding solvent can also shift the tautomeric equilibrium. Theoretical models often account for solvent effects using methods like the Polarizable Continuum Model (PCM). In pyrazolone systems, polar protic solvents can favor certain tautomeric forms by stabilizing them through hydrogen bonding. nih.govresearchgate.net

For instance, studies on substituted pyrazolones show that while one tautomer may be the most stable in the gas phase, the energy differences between tautomers can decrease in polar media, making multiple forms accessible in solution. nih.gov

FactorInfluence on Tautomeric EquilibriumComputational Method
Substituent TypeElectron-donating vs. electron-withdrawing groups stabilize different tautomers. researchgate.netDFT (e.g., B3LYP), MP2 calculations. researchgate.net
Solvent PolarityPolar solvents can stabilize more polar tautomers, shifting the equilibrium. nih.govSolvation models (e.g., PCM). nih.gov
Intramolecular H-BondsCan significantly stabilize a specific tautomer, lowering its relative energy. nih.govGeometric optimization and energy calculation.

Protein Binding Affinity Prediction via Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. ajol.infonih.gov This method is widely used in drug discovery to screen potential inhibitors and understand their mechanism of action at a molecular level. nih.govnih.gov

The process involves placing the ligand in various conformations within the protein's binding pocket and calculating a "docking score" or binding energy for each pose. nih.govekb.eg A lower binding energy generally indicates a more favorable and stable interaction. nih.gov The analysis of the best-docked pose reveals key interactions, such as:

Hydrogen Bonds: Crucial for specificity and affinity.

Hydrophobic Interactions: Important for stabilizing the ligand in the binding pocket.

Pi-Pi Stacking: Aromatic interactions that contribute to binding.

Docking studies on various pyrazole derivatives have successfully predicted their potential as inhibitors for a range of protein kinases and other enzymes. nih.govnih.gov For example, docking of pyrazole-carboxamides into carbonic anhydrase (hCA) receptors revealed binding scores superior to the reference inhibitor, with detailed analysis showing specific hydrogen bonds and hydrophobic interactions with active site residues. nih.gov These theoretical results provide a framework for designing new pyrazole derivatives with improved potency and selectivity. nih.gov

Compound ClassProtein TargetKey Interacting ResiduesBinding Score (Example)
Pyrazole-carboxamidesCarbonic Anhydrase II (hCA II)His94, His96, Thr199, Thr200-8.5 kcal/mol nih.gov
Pyrazole derivativesCDK2 (Cyclin-dependent kinase 2)Ile10, Lys20, Asp145-10.35 kJ/mol nih.gov
Pyrazole derivativesVEGFR-2 (Kinase)Cys919, Asp1046-10.09 kJ/mol nih.gov

Mechanistic Biological Activity Research Molecular and Cellular Level

Enzyme Inhibition and Activation Studies (In Vitro)

While direct enzyme inhibition or activation studies for Methyl 3-methyl-1H-pyrazole-1-carboxylate were not identified, the broader class of pyrazole (B372694) derivatives has been extensively studied for its potent inhibitory effects on various enzymes.

Research into pyrazole-carboxamides, which share a similar structural motif, has demonstrated significant inhibitory activity against human carbonic anhydrase (hCA) isoenzymes I and II. nih.gov For instance, certain novel phenyl-substituted pyrazole-carboxamide derivatives carrying a sulfonamide moiety have shown inhibition constants (Kᵢ) in the low micromolar and even nanomolar range for hCA I and hCA II, respectively. nih.gov

Furthermore, other pyrazole derivatives have been identified as inhibitors of digestive enzymes. Studies have shown that compounds such as 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide can inhibit α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion. nih.gov This suggests a potential role for pyrazole-based compounds in managing postprandial hyperglycemia. nih.gov The inhibitory concentrations (IC₅₀) for these enzymes were found to be comparable to the standard drug, Acarbose. nih.gov

Table 1: Enzyme Inhibition by Various Pyrazole Derivatives

Compound Class Target Enzyme(s) Observed Effect IC₅₀ / Kᵢ Values
Pyrazole-carboxamides Carbonic Anhydrase (hCA I & II) Inhibition Kᵢ values from 0.007–4.235 µM nih.gov
Pyrazole Derivatives α-glucosidase, α-amylase Inhibition IC₅₀ values from 75.62–120.2 µM nih.gov

Receptor Binding and Ligand Interaction Investigations

Direct investigations into the receptor binding profile of this compound are not presently available. However, research on related pyrazole-carboxamides indicates that these molecules can engage in significant interactions with non-receptor biomolecular targets, such as DNA.

Studies on novel 1H-pyrazole-3-carboxamide derivatives have explored their potential to interact with DNA. jst.go.jp It is hypothesized that the rigid, electron-rich pyrazole ring can embed into the minor grooves of DNA, engaging in π–π stacking interactions with DNA bases, which is a crucial component for DNA-binding activity. jst.go.jp Molecular docking, combined with spectral and viscosity measurements, has been used to build and validate a DNA minor groove binding model for these compounds. jst.go.jp This interaction with DNA is suggested as a potential off-target mechanism that could contribute to the antiproliferative effects of these compounds. jst.go.jp

Molecular Mechanism of Action Elucidation (In Vitro/Theoretical)

Theoretical and in vitro studies of various pyrazole compounds have identified several specific molecular targets. As noted previously, enzymes like carbonic anhydrases, α-glucosidase, and α-amylase are key targets. nih.govnih.gov

In the context of antimicrobial activity, bacterial topoisomerases have been identified as a likely target. Molecular docking studies suggest that pyrazole derivatives can bind within the active site of Topoisomerase IV, a mechanism that would disrupt DNA replication and lead to bacterial cell death. johnshopkins.eduekb.eg This interaction is a proposed mechanism for the antibacterial effects observed in this class of compounds. johnshopkins.edunih.gov

For anticancer applications, pathways such as the RhoA/ROCK pathway have been implicated. Certain benzo[b]thiophene-3-carboxylic acid derivatives featuring a 1-methyl-1H-pyrazol moiety have shown inhibitory activity on this pathway, which is crucial for cellular processes that promote tumor growth and metastasis. tandfonline.com

Non-covalent interactions, particularly hydrogen bonds, are fundamental to the biological activity of pyrazole derivatives, governing their conformation and interaction with molecular targets. mhmedical.com The pyrazole ring itself contains both hydrogen bond donor (N-H) and acceptor (N) sites, facilitating these critical interactions.

Crystallographic studies of related pyrazole-carboxylate compounds have provided direct evidence of these interactions. For example, the crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate reveals strong intermolecular O-H···N and weaker C-H···O hydrogen bonds that link molecules into chains and dimers. mdpi.com Similarly, detailed analyses of 1H-pyrazole-3-carboxylic acid have identified intermolecular C−H… N and N−H… N hydrogen bonds as key stabilizing forces in its supramolecular structure. researchgate.net These interactions are crucial for the packing of molecules in the solid state and are indicative of the interactions that can occur within a biological binding pocket. researchgate.net

In Vitro Studies of Molecular Antioxidant Properties and Free Radical Scavenging

The pyrazole scaffold is a component of edaravone, a known free radical scavenger, and many other pyrazole derivatives have been investigated for their antioxidant properties. nih.gov These studies typically employ assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging method to quantify antioxidant capacity.

A variety of substituted pyrazoles have demonstrated good to excellent free radical scavenging activity. For instance, a series of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) showed potent scavenging activity, with some derivatives exhibiting lower IC₅₀ values (indicating higher potency) than the ascorbic acid standard. nih.gov Similarly, studies on novel thienyl-pyrazoles and other substituted pyrazoles confirm their ability to scavenge DPPH radicals, with activities often compared to standards like butylated hydroxyanisole (BHA) and Trolox. nih.govresearchgate.netmdpi.com The mechanism involves the donation of a hydrogen atom from the pyrazole derivative to the stable DPPH radical. mdpi.com

Table 2: DPPH Radical Scavenging Activity of Selected Pyrazole Derivatives

Compound/Class IC₅₀ (µM) Standard Standard IC₅₀ (µM)
4,4′-(Arylmethylene)bis(pyrazol-5-ol) derivative 3i 6.2 ± 0.6 Ascorbic Acid Not specified in µM
Thienyl-pyrazole derivative 5g 0.245 ± 0.01 Ascorbic Acid 0.483 ± 0.01

In Vitro Investigations of Antimicrobial Activity Mechanisms

Numerous pyrazole derivatives have been synthesized and evaluated for their antimicrobial properties against a wide range of bacterial and fungal pathogens. nih.govresearchgate.netnih.govsrce.hracs.org The pyrazole ring is considered a "biologically privileged" scaffold in the development of new antimicrobial agents. ekb.eg

The primary molecular mechanism implicated in the antibacterial action of pyrazoles is the inhibition of bacterial DNA gyrase and topoisomerase IV. johnshopkins.edunih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to a bactericidal effect. Molecular docking simulations have shown that pyrazole derivatives can fit into the ATP-binding site of these enzymes, preventing their normal function. ekb.eg

In vitro testing has confirmed the activity of pyrazole carboxylates and related structures against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains like Candida albicans. ekb.egsrce.hrresearchgate.net The minimum inhibitory concentration (MIC) values for some of these compounds are comparable to, and in some cases better than, standard antibiotics like ampicillin (B1664943) and chloramphenicol. ekb.egsrce.hr

Cellular Anti-inflammatory Pathways Modulation Research (In Vitro Models)

Research on pyrazole derivatives indicates their potential to modulate key cellular pathways involved in inflammation. sciencescholar.usmdpi.combohrium.com A primary mechanism of action for many anti-inflammatory compounds is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins—key mediators of inflammation. tandfonline.comresearchgate.netnih.gov Studies on various pyrazole-containing compounds have demonstrated their ability to inhibit COX-1 and/or COX-2 enzymes, thereby reducing prostaglandin (B15479496) synthesis. nih.govnih.gov

Another critical pathway in the inflammatory response is the nuclear factor-kappa B (NF-κB) signaling cascade. nih.govfrontiersin.org NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. nih.govfrontiersin.orgnih.gov Some pyrazole derivatives have been investigated for their ability to suppress the activation of NF-κB, which could contribute to their anti-inflammatory effects. mdpi.com While direct evidence for this compound is not available, the pyrazole scaffold is a common feature in many compounds that exhibit these modulatory effects on inflammatory pathways. sciencescholar.usmdpi.com

Cell Proliferation Inhibition Studies in Cancer Cell Lines (In Vitro)

The pyrazole nucleus is a core structural component in numerous compounds developed for their anticancer properties. srrjournals.com These derivatives have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms. nih.govnih.gov While specific studies on this compound are not detailed in the reviewed literature, the general class of pyrazole carboxamides and related esters has been a focus of anticancer research. jst.go.jpnih.govcbijournal.com

The anti-proliferative activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. researchgate.netresearchgate.netnih.govnih.gov Research on various pyrazole derivatives has demonstrated a wide range of IC50 values across different cancer cell lines, indicating varying degrees of potency and selectivity. srrjournals.comresearchgate.netscience.gov For instance, certain substituted pyrazole derivatives have shown significant cytotoxicity against human breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cell lines. jst.go.jpresearchgate.net The mechanisms underlying this antiproliferative activity can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of specific kinases involved in cancer progression. nih.govnih.gov

Interactive Data Table: Illustrative IC50 Values for various Pyrazole Derivatives against Cancer Cell Lines

Note: This table is illustrative and based on data for the broader class of pyrazole derivatives, as specific data for this compound was not available in the reviewed sources.

Compound ClassCancer Cell LineIC50 (µM)
Pyrazole-benzamide derivativeHCT-1167.74
Pyrazole-benzamide derivativeMCF-74.98
1,5-Diaryl pyrazole derivativeA549 (Lung)8.0
1,5-Diaryl pyrazole derivativeHeLa (Cervical)9.8
1,5-Diaryl pyrazole derivativeMCF-7 (Breast)5.8

Molecular Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. dntb.gov.uarsc.orgnih.gov For the pyrazole class of compounds, SAR studies have provided valuable insights into the structural requirements for both anti-inflammatory and anticancer activities. rsc.orgnih.gov

Key aspects of the pyrazole scaffold that are often manipulated in SAR studies include the substituents at the N1, C3, and C5 positions of the pyrazole ring. nih.gov For instance, the nature of the substituent at the N1 position can significantly influence the compound's selectivity for COX-2 over COX-1, a desirable trait for anti-inflammatory agents with reduced gastrointestinal side effects. nih.gov Similarly, the groups attached to the C3 and C5 positions can impact the compound's potency and spectrum of activity against different cancer cell lines. nih.gov

In the context of pyrazole-1-carboxylate derivatives, the ester group itself is a key functional moiety. SAR studies on related series often explore the effect of varying the alcohol portion of the ester or replacing the ester with other functional groups like amides or carboxylic acids to modulate properties such as cell permeability, metabolic stability, and target binding affinity. nih.gov While specific SAR data for this compound is not available, the general principles derived from studies on analogous pyrazole structures suggest that the methyl groups at the C3 position and on the carboxylate function are likely to influence its biological activity profile. nih.gov

Applications in Chemical Synthesis and Materials Science Research

Role as Building Blocks for Complex Heterocyclic Systems

The pyrazole (B372694) nucleus is a fundamental component of many biologically active compounds and functional materials. mdpi.comnih.govorientjchem.org Methyl 3-methyl-1H-pyrazole-1-carboxylate serves as a versatile precursor for the synthesis of more elaborate heterocyclic structures. mdpi.com The most common method for forming pyrazole rings involves the condensation of a hydrazine (B178648) derivative with a three-carbon unit, such as a 1,3-dicarbonyl compound. nih.gov The ester group in pyrazole carboxylates provides a convenient site for generating derivatives with potentially interesting medicinal and biological properties. mdpi.com

Researchers have utilized this compound in multi-component reactions to construct fused pyrazole systems. For instance, it can be a key starting material in the synthesis of pyranopyrazoles, which are known for their significant biological activities. mdpi.com The ability to selectively modify the pyrazole ring and its substituents allows for the creation of a diverse library of heterocyclic compounds with varied electronic and steric properties. mdpi.com

Intermediates in the Synthesis of Agrochemical Research Compounds

The pyrazole carboxamide structure is a well-established pharmacophore in the agrochemical industry, found in numerous commercial fungicides and insecticides. nih.govresearchgate.net this compound and its derivatives are crucial intermediates in the production of these agrochemicals. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a closely related compound, is a key component of several successful fungicides. researchgate.netagropages.com

Research has shown that novel pyrazole carboxamides derived from pyrazole carboxylic acids exhibit significant fungicidal and insecticidal activities. nih.gov For example, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides displayed potent activity against various phytopathogenic fungi. researchgate.net The synthesis of these complex agrochemicals often involves the initial construction of the pyrazole ring, for which compounds like this compound can serve as a foundational element. Additionally, new propionamide-methylpyrazole carboxylates have been synthesized and identified as potential herbicidal candidates. nih.gov

Intermediates in the Synthesis of Pharmaceutical Research Compounds

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents with diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. nih.govvulcanchem.com this compound serves as a valuable intermediate in the synthesis of these pharmaceutical compounds. mdpi.comvulcanchem.com Its structure allows for the introduction of various functional groups, enabling the fine-tuning of a molecule's pharmacological profile.

The synthesis of novel pharmaceutical candidates often involves the regioselective synthesis of substituted pyrazoles. mdpi.com For example, series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have been developed as novel heterocyclic amino acids for use as building blocks in drug discovery. mdpi.comnih.gov The pyrazole ring's ability to act as a bioisostere for other functional groups also contributes to its importance in the design of new drugs.

Development of Pyrazole-Based Catalysts and Ligands

The nitrogen atoms in the pyrazole ring possess lone pairs of electrons, making them excellent coordinating agents for metal ions. This property has led to the exploration of pyrazole derivatives as ligands in catalysis. nih.gov

Pyrazole derivatives, including those with carboxylate functionalities, readily form coordination complexes with a variety of metal ions. rsc.orgresearchgate.netresearchgate.net These complexes have been studied for their structural properties, as well as their potential applications in various fields. The coordination environment around the metal center can be tailored by modifying the substituents on the pyrazole ring, influencing the complex's stability, reactivity, and catalytic activity. worktribe.com For instance, copper(II) complexes with pyrazolyl ligands have been shown to catalyze the oxidation of catechol to o-quinone. researchgate.net

Table 1: Examples of Metal Complexes with Pyrazole-Based Ligands
Metal IonPyrazole LigandCoordination EnvironmentReference
Cd(II)3-methyl-1H-pyrazole-4-carboxylic acidMononuclear rsc.org
Co(II)3-methyl-1H-pyrazole-4-carboxylic acidMononuclear rsc.org
Cu(II)3,5-dimethyl-1H-pyrazoleSquare-pyramidal dnu.dp.ua

Recent research has explored the use of metal complexes with pyrazole-derived ligands as electrocatalysts for important reactions such as the Oxygen Evolution Reaction (OER) and the Oxygen Reduction Reaction (ORR). These reactions are central to energy conversion and storage technologies, including fuel cells and metal-air batteries. A bifunctional catalyst derived from a cobalt complex with 3-methyl-1H-pyrazole-4-carboxylic acid demonstrated excellent catalytic activity for OER and notable activity for ORR. rsc.org The electronic properties of the pyrazole ligand can influence the redox potential of the metal center, thereby affecting its catalytic performance.

Beyond metal-based catalysis, pyrazole derivatives are also finding applications in organocatalysis. mdpi.comresearchgate.net Chiral pyrazole-containing compounds have been investigated as organocatalysts for asymmetric reactions, such as the Henry reaction. mjcce.org.mk The ability of the pyrazole ring to participate in hydrogen bonding and other non-covalent interactions is crucial for its function as an organocatalyst. For example, a simple pyridinium (B92312) salt has been used as an organocatalytic electron acceptor for the C(sp2)–H amination of arenes to form N-arylpyrazoles. acs.org

Exploration of this compound in Novel Material Development

The unique chemical architecture of pyrazole derivatives has positioned them as valuable building blocks in the realm of materials science. While extensive research exists for the broader class of pyrazole compounds, the specific exploration of This compound in the development of novel polymers, coatings, and electronic materials is an area of growing interest, primarily leveraging its potential as a versatile precursor and ligand.

Role in Polymer Synthesis

The application of pyrazole derivatives in polymer science is multifaceted, with a significant focus on the formation of coordination polymers. These materials are characterized by metal ions linked by organic ligands, creating extended one-, two-, or three-dimensional structures. While direct polymerization of this compound as a monomer is not extensively documented, its derivatives play a crucial role as ligands in the synthesis of such polymers.

The pyrazole-carboxylate system, in general, is utilized for its ability to form stable complexes with a variety of metal ions. Research has demonstrated the utility of mixed-ligand systems involving pyrazole and carboxylate functionalities to construct coordination polymers with diverse topologies and properties. For instance, studies on bis-pyrazole ligands combined with dicarboxylate coligands have yielded coordination polymers with interesting magnetic and structural characteristics. These findings suggest the potential for derivatives of this compound to be employed in a similar fashion, where the pyrazole nitrogen atoms can coordinate to metal centers, and the carboxylate group can be modified to act as a bridging unit, thus enabling the formation of polymeric networks.

Table 1: Examples of Pyrazole-Containing Coordination Polymers and Their Properties

Ligand SystemMetal IonPolymer DimensionalityKey Properties
Bis-pyrazole and DicarboxylateCo(II)2D and 3Dπ–π stacking interactions, weak antiferromagnetic coupling
Pyrazole-carboxylateCu(II), Co(II)Low-dimensional assembliesPotential for designed polymeric cluster compounds

This table is generated based on research on similar pyrazole-carboxylate systems and illustrates the potential applications for derivatives of this compound.

Applications in Coatings

The development of advanced coatings with enhanced durability and resistance to environmental factors is a critical area of materials research. Pyrazole derivatives have been investigated for their potential as corrosion inhibitors, a key component in protective coatings. bohrium.com The nitrogen atoms in the pyrazole ring can effectively chelate with metal surfaces, forming a protective layer that inhibits corrosion.

While specific studies detailing the direct incorporation of this compound into coating formulations are limited, the broader class of pyrazole derivatives has shown promise. bohrium.com For example, research on other pyrazole compounds has demonstrated their ability to act as effective corrosion inhibitors for mild steel in acidic environments. bohrium.com The mechanism of inhibition is often attributed to the adsorption of the pyrazole molecules onto the metal surface, forming a barrier that prevents corrosive agents from reaching the substrate. The presence of both nitrogen and oxygen atoms in this compound could potentially enhance its chelating ability and, therefore, its efficacy as a component in anti-corrosion coatings.

Potential in Electronic Materials

The field of electronic materials is constantly seeking novel organic compounds with specific electronic and photophysical properties. Pyrazole derivatives are of interest due to their aromaticity and the presence of heteroatoms, which can influence their electronic behavior. mdpi.com Fused pyrazole systems, in particular, have been noted for their exceptional photophysical properties and high synthetic versatility, making them candidates for use in organic optoelectronic materials. mdpi.comrsc.org

Derivatives of this compound could serve as precursors for the synthesis of more complex, conjugated molecules with potential applications in this field. For instance, the pyrazole ring can be functionalized to extend the π-conjugation, a key factor in determining the electronic properties of organic materials. Research on other pyrazole-containing systems has explored their use as chemosensors, where the pyrazole moiety acts as a coordination site for metal ions, leading to changes in the material's optical or electronic properties. rsc.org Furthermore, theoretical studies on some pyrazole derivatives have indicated their potential as insulating materials with high dielectric constants, a property valuable for certain electronic components. The development of conductive polymers is another area where pyrazole derivatives are being explored. royal-chem.com

Table 2: Potential Applications of Pyrazole Derivatives in Materials Science

Material TypePotential Role of Pyrazole DerivativeDesired Property
Polymers Ligand in coordination polymersTailorable magnetic and structural properties
Coatings Corrosion inhibitorEnhanced durability and protection
Electronic Materials Building block for conjugated systemsSpecific electronic and photophysical properties
Component in dielectric materialsHigh dielectric constant
Precursor for conductive polymersElectrical conductivity

This table summarizes the potential applications based on the properties of the broader class of pyrazole derivatives.

Emerging Research Frontiers and Future Perspectives

Development of Novel Pyrazole (B372694) Carboxylate Scaffolds with Tunable Reactivity

The core of innovation in pyrazole chemistry lies in the ability to create diverse molecular scaffolds with precisely controlled reactivity. The pyrazole ring is a versatile building block that allows for structural modifications at multiple positions, enabling the synthesis of a wide array of derivatives. chim.it Recent advancements focus on developing new synthetic methodologies to produce functionalized pyrazoles that can serve as platforms for further chemical exploration. mdpi.comthebookloft.com

Key strategies include:

Multicomponent Reactions (MCRs): One-pot MCRs are gaining traction for their efficiency in constructing complex pyrazole derivatives from simple starting materials. rsc.org For instance, a four-component reaction involving aldehydes, malononitrile (B47326), β-ketoesters, and hydrazine (B178648) hydrate (B1144303) has been used to efficiently synthesize dihydropyrano[2,3-c]pyrazoles. rsc.org These methods are characterized by their simplicity, short reaction times, and high yields. rsc.org

Post-Synthetic Functionalization: Researchers are exploring the direct functionalization of the pyrazole core to introduce diverse chemical groups. mdpi.com This includes strategically introducing amines, carbaldehydes, or halides onto the pyrazole ring, which can then be used for subsequent reactions to build more complex, fused-heterocyclic systems. chim.itmdpi.com

Utilizing Versatile Building Blocks: Pyrazole C-3/C-5 carbaldehydes are being increasingly recognized as key intermediates for creating more valuable and bioactive molecules. researchgate.net These building blocks can be explored to achieve a variety of pyrazole-fused or linked heterocyclic skeletons through different organic transformations, leading to biologically potent structures. researchgate.net

The development of these scaffolds with tunable reactivity is crucial for creating molecules with specific electronic and steric properties, paving the way for their use in materials science, agrochemicals, and pharmaceuticals. chim.itresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Pyrazole Chemistry Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the discovery and development of novel pyrazole derivatives. These computational tools offer a cost-effective and efficient way to navigate the vast chemical space of pyrazole compounds, accelerating the identification of lead compounds and the optimization of their properties. eurasianjournals.com

Current applications of AI and ML in pyrazole research include:

Virtual Screening and Drug Design: Structure-based virtual screening (SBVS) and molecular docking are extensively used to identify potential therapeutic pyrazole derivatives. nih.govijpbs.com These in silico techniques predict the binding modes and affinities of pyrazole compounds to biological targets, such as enzymes and receptors, allowing researchers to filter and prioritize candidates for synthesis and experimental testing. eurasianjournals.comnih.gov For example, virtual screening has been used to identify pyrazole derivatives as potential inhibitors for targets in cancer therapy and glaucoma. nih.govijpbs.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are developed to predict the biological activity of new pyrazole derivatives based on their chemical structure. nih.gov By analyzing datasets of compounds with known activities, researchers can identify key molecular descriptors that correlate with a desired outcome, such as anticancer potential against specific cell lines. nih.gov This allows for the design of novel molecules with enhanced activity. nih.gov

ADMET Prediction: Computational tools are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of pyrazole derivatives early in the drug discovery process. ijnrd.orgnih.gov This in silico toxicity prediction helps in identifying compounds with favorable drug-like properties and avoiding potential liabilities later in development. nih.govnih.gov

Future directions will likely involve the use of more advanced ML algorithms for predicting reaction outcomes, designing synthetic routes, and discovering novel pyrazole scaffolds with unprecedented properties. eurasianjournals.com

Advanced Methodologies for Stereoselective Synthesis

The synthesis of chiral pyrazole derivatives with specific three-dimensional arrangements is of paramount importance, as the stereochemistry of a molecule often dictates its biological activity. Consequently, significant research efforts are directed towards developing advanced methodologies for the asymmetric synthesis of pyrazoles, particularly those bearing a quaternary stereocenter at the C-4 position. thieme-connect.comdntb.gov.ua

Recent breakthroughs in this area have been achieved through various catalytic enantioselective strategies:

Organocatalysis: Chiral organocatalysts, such as N-heterocyclic carbenes (NHCs), squaramides, and aminothioureas, have emerged as powerful tools for the enantioselective synthesis of pyrazole derivatives. acs.orgrwth-aachen.dersc.org For example, NHC-catalyzed cycloaddition reactions have been developed to produce structurally complex pyrano[2,3-c]pyrazoles and chiral nitriles in high yields and with excellent enantioselectivities. acs.orgacs.org Similarly, chiral squaramide catalysts have proven effective in Michael addition reactions to create pyrazolone (B3327878) derivatives with high enantiomeric excess. rsc.org

Metal Catalysis: Chiral metal complexes are also widely used to control stereoselectivity. Palladium-catalyzed hydroamination has been successfully employed for the enantioselective addition of pyrazoles to 1,3-dienes. nih.gov

Chiral Auxiliaries: The use of chiral auxiliaries, such as tert-butanesulfinamide, provides another effective strategy for the stereoselective synthesis of novel pyrazole derivatives. nih.gov

These advanced methods provide access to a wide range of enantiomerically enriched pyrazole and pyrazolone derivatives, which are valuable building blocks for the development of new chiral drugs and materials. rwth-aachen.deacs.org

Table 1: Examples of Catalytic Systems for Stereoselective Pyrazole Synthesis
Catalyst TypeReaction TypeProduct TypeEnantioselectivity (ee)Reference
N-Heterocyclic Carbene (NHC)[2 + 4] CycloadditionPyrano[2,3-c]pyrazolesExcellent acs.org
Chiral SquaramideMichael AdditionPyrazolone KetoestersUp to 96% rsc.org
Pd-CatalysisHydroamination of DienesAllylated PyrazolesHigh (e.g., 88:12-97:3 er) nih.gov
Chiral Phosphineγ-Addition to Allenoatesγ-Adducts of PyrazoleHigh nih.gov
Chiral Phosphoric Acidaza-Friedel–Crafts Reactionα-Amino Acid Derivatives73%-99% researchgate.net

Computational Design of Pyrazole-Based Functional Molecules

Computational chemistry has become an indispensable tool for the rational design of functional molecules based on the pyrazole scaffold. eurasianjournals.com Methods like Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations provide profound insights into the structural, electronic, and dynamic properties of pyrazole derivatives, guiding the design of molecules with tailored functions. eurasianjournals.com

Key aspects of computational design include:

Elucidating Structure-Property Relationships: DFT calculations are used to understand the electronic structure, molecular geometry, and vibrational modes of pyrazole compounds. nih.govresearchgate.net This fundamental understanding helps to predict how structural modifications will influence the molecule's properties and reactivity. eurasianjournals.comnih.gov

Designing Enzyme Inhibitors: A major application is in the design of enzyme inhibitors. nih.govnih.gov Molecular docking simulations are used to predict how pyrazole derivatives bind to the active site of a target enzyme. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds, with specific amino acid residues, providing a basis for designing more potent and selective inhibitors. nih.gov For example, this approach has been applied to design pyrazole-based inhibitors for targets like VEGFR-2 kinase and carbonic anhydrase. nih.govnih.gov

Predicting Binding Affinity and Stability: Beyond static docking, molecular dynamics simulations explore the dynamic behavior and conformational changes of pyrazole derivatives when bound to a biological target. eurasianjournals.comnih.gov These simulations provide a more realistic picture of the interaction and help in assessing the stability of the ligand-protein complex. nih.gov

The synergy between computational design and experimental synthesis allows for a more targeted and efficient discovery process, reducing the time and resources required to develop new functional molecules. eurasianjournals.com

Table 2: Computational Methods in Pyrazole-Based Molecular Design
Computational MethodApplicationInformation ObtainedReference
Molecular DockingEnzyme Inhibitor DesignBinding mode, affinity scores, key interactions nih.govnih.govnih.gov
Density Functional Theory (DFT)Structural & Electronic AnalysisOptimized geometry, HOMO-LUMO gap, charge distribution eurasianjournals.comnih.gov
Molecular Dynamics (MD) SimulationComplex Stability AnalysisDynamic behavior, conformational space, binding stability eurasianjournals.comnih.gov
QSARActivity PredictionCorrelation between structure and biological activity nih.gov

Exploration of Unique Physicochemical Phenomena in Pyrazole Carboxylates

Beyond their well-established biological activities, research is beginning to uncover unique physicochemical phenomena in pyrazole carboxylates, opening doors to novel applications in materials science and sensor technology. This frontier moves beyond basic properties to explore how the pyrazole carboxylate scaffold can be engineered to exhibit specific, often stimuli-responsive, behaviors.

One emerging area is the development of pyrazole-based fluorescent sensors. Certain coumarin-functionalized pyrazole derivatives have been shown to exhibit a selective and sensitive fluorescence response to specific metal ions, such as mercury (Hg²⁺). rsc.org This property stems from the specific coordination of the metal ion with the heterocyclic system, which alters its electronic structure and, consequently, its photophysical properties. The ability to tune the pyrazole scaffold allows for the design of chemosensors with high selectivity and low detection limits. rsc.org

Furthermore, the inherent properties of the pyrazole ring, such as its proton-responsive nature and ability to participate in hydrogen bonding, are being explored in the context of creating advanced materials. nih.govmdpi.com Protic pyrazole complexes, for instance, can exhibit metal-ligand cooperativity, where the N-H proton plays a direct role in catalytic cycles. mdpi.com This bifunctional nature can be harnessed to design novel catalysts for a variety of chemical transformations. mdpi.com The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the band gap energy, is a key parameter that influences the optical and electronic properties of these molecules and can be tuned through chemical modification. researchgate.net The exploration of these unique phenomena is poised to expand the application of pyrazole carboxylates into areas like smart materials, molecular switches, and advanced catalysis.

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